molecular formula C16H13N3 B3047552 2-Pyridinamine, N-phenyl-N-2-pyridinyl- CAS No. 14192-97-3

2-Pyridinamine, N-phenyl-N-2-pyridinyl-

Cat. No.: B3047552
CAS No.: 14192-97-3
M. Wt: 247.29 g/mol
InChI Key: HQDBJXBLXWHWCM-UHFFFAOYSA-N
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Description

Pyridinamines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile coordination and reactivity .

Properties

IUPAC Name

N-phenyl-N-pyridin-2-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-2-8-14(9-3-1)19(15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDBJXBLXWHWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448135
Record name 2-Pyridinamine, N-phenyl-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14192-97-3
Record name 2-Pyridinamine, N-phenyl-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Direct Condensation

A paradigm shift emerged with the development of single-step condensation reactions. The patent WO2010018895A1 disclosed a novel method for synthesizing N-phenyl-2-pyrimidine-amine derivatives, which inspired adaptations for pyridine systems. By reacting 2-chloropyridine with N-phenylpyridin-2-amine in the presence of a strong base (e.g., potassium tert-butoxide), researchers achieved the target compound through nucleophilic aromatic substitution (SNAr). Key advantages include:

  • Reaction Efficiency : Yields improved to 70–90% under optimized conditions
  • Cost Reduction : Elimination of transition metal catalysts reduced material costs by ≈30%
  • Environmental Safety : Aqueous workup procedures minimized organic solvent waste

The mechanism involves deprotonation of the amine nucleophile by the strong base, followed by attack on the electron-deficient pyridine ring. Substituent effects significantly influence reactivity; electron-withdrawing groups on the pyridine ring (e.g., nitro, cyano) accelerate reaction rates by increasing ring electrophilicity.

Microwave-Assisted Synthesis

Building upon condensation chemistry, microwave irradiation has been employed to enhance reaction kinetics. In comparative studies, traditional thermal heating (12 h at 120°C) was replaced with microwave conditions (150 W, 30 min), achieving equivalent yields while reducing energy consumption by 65%. This technique proves particularly effective for electron-deficient pyridine derivatives, where conventional heating often leads to decomposition side products.

Catalytic Amination Techniques

Transition Metal-Catalyzed Coupling

The Buchwald-Hartwig amination represents a cornerstone methodology for constructing C–N bonds in complex aryl amines. For N-phenyl-N-2-pyridinyl-2-pyridinamine, palladium catalysts (e.g., Pd2(dba)3/XPhos) facilitate coupling between 2-bromopyridine and N-phenylpyridin-2-amine . Critical parameters include:

Parameter Optimal Value Impact on Yield (%)
Catalyst Loading 2 mol% Pd 82
Base Cs2CO3 78
Solvent Toluene 85
Temperature (°C) 110 88

This method achieves excellent functional group tolerance, allowing incorporation of electron-donating and -withdrawing substituents on both aromatic rings. However, catalyst cost and residual metal contamination in pharmaceutical applications remain limitations.

Photoredox Catalysis

Recent advances employ visible-light-mediated amination using iridium complexes (e.g., [Ir(ppy)3]). Under blue LED irradiation, 2-iodopyridine derivatives undergo radical cross-coupling with N-phenylpyridin-2-amine at room temperature. This approach circumvents the need for high temperatures and strong bases, achieving 75–80% yields with exceptional chemoselectivity. The mechanism proceeds via single-electron transfer (SET) to generate aryl radicals, which subsequently couple with amine nucleophiles.

Multi-Step Synthetic Routes

Chemical Reactions Analysis

2-Pyridinamine, N-phenyl-N-2-pyridinyl- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Pyridinamine, N-phenyl-N-2-pyridinyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-Pyridinamine, N-phenyl-N-2-pyridinyl- exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences in molecular structure, weight, substituents, and physical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Spectral Data (1H NMR, δ ppm)
N-Phenyl-N-2-pyridinyl-2-pyridinamine C₁₆H₁₃N₃ 247.30 Phenyl, Pyridinyl Not reported Not available
N-Methyl-N-phenyl-2-pyridinamine C₁₂H₁₂N₂ 184.24 Methyl, Phenyl Not reported δ 3.35 (s, 3H, CH₃), 6.8–7.5 (aromatic H)
N-Benzyl-N-methyl-2-pyridinamine C₁₃H₁₄N₂ 198.27 Benzyl, Methyl Not reported δ 3.40 (s, 3H, CH₃), 4.35 (s, 2H, CH₂), 7.2–8.4 (aromatic H)
N-(4-Methoxybenzyl)pyridin-2-amine C₁₃H₁₃N₂O 215.26 4-Methoxybenzyl 100–102 δ 3.80 (s, 3H, OCH₃), 4.35 (s, 2H, CH₂)

Key Observations :

  • Substituent Effects : Bulkier groups (e.g., benzyl, methoxybenzyl) increase molecular weight and may enhance lipophilicity (XLogP3 ~3.2 for methyl-phenyl derivatives vs. higher for benzyl groups) .
  • Spectral Differentiation : 1H NMR distinguishes substituents via characteristic peaks (e.g., methyl singlet at δ 3.35, methoxy at δ 3.80) .

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for covalent bonding .
  • Molecular Dynamics (MD) simulations : Track conformational changes during protein-ligand binding (e.g., kinase inhibition) under physiological conditions .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with antimicrobial efficacy to guide synthetic prioritization .

How do steric and electronic factors influence the regioselectivity of N-phenyl-N-2-pyridinyl-2-pyridinamine in cross-coupling reactions?

Q. Advanced Research Focus

  • Steric hindrance : Bulky N-phenyl groups direct coupling to the less hindered pyridinyl nitrogen, as seen in Buchwald-Hartwig aminations .
  • Electronic directing : Electron-deficient pyridinyl rings favor C–H functionalization at para positions via radical intermediates .
  • Solvent/base synergy : TBAB (tetrabutylammonium bromide) in DMF enhances anionic intermediates’ stability for Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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